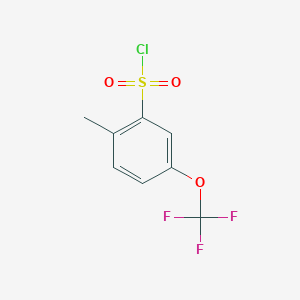

2-Methyl-5-(trifluoromethoxy)benzenesulfonyl chloride

Description

Properties

IUPAC Name |

2-methyl-5-(trifluoromethoxy)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF3O3S/c1-5-2-3-6(15-8(10,11)12)4-7(5)16(9,13)14/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUMMDXAWVBRQPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OC(F)(F)F)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorosulfonation of Substituted Benzene

The classical and widely used method for preparing aromatic sulfonyl chlorides is the chlorosulfonation reaction. This involves treating the substituted benzene with chlorosulfonic acid (ClSO3H) or a mixture of sulfuric acid and phosphorus oxychloride (POCl3) to introduce the sulfonyl chloride group directly onto the aromatic ring.

-

- Temperature: Typically 40–95 °C.

- Time: 30 minutes to 24 hours depending on substrate reactivity.

- Solvent: Often neat or with minimal solvents due to the reactivity of chlorosulfonic acid.

Example:

For 2-methyl-5-(trifluoromethoxy)benzene, chlorosulfonic acid can be used to introduce the sulfonyl chloride group at the 1-position relative to the methyl substituent, exploiting the directing effects of the methyl and trifluoromethoxy groups.-

- The crude sulfonyl chloride is often purified by recrystallization or extraction.

- Washing with water or aqueous sodium hydroxide can remove impurities.

This method is straightforward but requires careful control of reaction conditions to avoid over-chlorosulfonation or side reactions.

Multi-Step Synthesis via Halogenated Intermediates

An alternative approach involves starting from a halogenated aromatic compound such as 2-chloro-5-(trifluoromethoxy)toluene or 3-bromobenzotrifluoride derivatives, followed by lithiation, electrophilic substitution, and subsequent sulfonyl chloride formation.

Step 1: Regioselective Lithiation and Electrophilic Substitution

- Starting from a brominated or chlorinated trifluoromethoxy-substituted methylbenzene.

- Lithiation at the position ortho to the trifluoromethoxy group.

- Electrophilic substitution with sulfur dioxide or related reagents to introduce sulfonyl functionality.

Step 2: Oxidation and Chlorination

- The sulfonyl intermediate is oxidized to the sulfonic acid or sulfonate.

- Chlorination with phosphorus oxychloride or thionyl chloride to afford sulfonyl chloride.

-

- Copper catalysts for C–O coupling if ether groups are introduced.

- Polar aprotic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or sulfolane.

- Phase transfer catalysts like tetrabutylammonium bromide (TBAB) to facilitate fluorination or substitution steps.

-

- Reactions may be carried out at elevated temperatures ranging from 100 °C up to 400 °C depending on the step.

This method allows for more functional group tolerance and regioselectivity but involves more steps and reagents.

Detailed Reaction Conditions and Parameters

| Step | Reagents/Conditions | Temperature (°C) | Time | Notes |

|---|---|---|---|---|

| Chlorosulfonation | Chlorosulfonic acid or POCl3 + H2SO4 | 40–95 | 0.5–24 hours | Direct sulfonyl chloride formation |

| Lithiation & Electrophilic substitution | n-Butyllithium or similar, SO2 introduction | -78 to 0 | 1–3 hours | Regioselective lithiation on halogenated aromatic |

| Oxidation & Chlorination | POCl3 or SOCl2 for chlorination of sulfonic acid | 50–150 | 1–4 hours | Conversion of sulfonic acid to sulfonyl chloride |

| Fluorination (if applicable) | KF or NaF, phase transfer catalyst (e.g., TBAB) | 100–400 | 1–2 hours | For fluorine substitution on aromatic ring |

Research Findings and Optimization Notes

- The presence of trifluoromethoxy substituent strongly influences the regioselectivity and reactivity in sulfonyl chloride formation due to its electron-withdrawing and steric effects.

- Use of phase transfer catalysts significantly improves yields in fluorination steps and substitution reactions.

- Polar aprotic solvents like DMSO and DMF enhance reaction rates and selectivity in nucleophilic aromatic substitutions.

- Controlled addition of reagents (e.g., dropwise addition of chlorosulfonic acid or nitrous acid) under temperature control prevents side reactions and decomposition.

- Copper sulfate and sodium bisulfite have been used as additives to improve reaction efficiency in some sulfonyl chloride syntheses.

- Purification by extraction with methylene chloride followed by drying and filtration is effective for isolating the sulfonyl chloride product.

- Reaction parameters such as reagent ratios (e.g., hydrochloric acid to amine ratios) are critical for complete conversion and minimizing by-products.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Advantages | Limitations |

|---|---|---|---|---|

| Direct Chlorosulfonation | 2-Methyl-5-(trifluoromethoxy)benzene | Chlorosulfonic acid or POCl3 + H2SO4 | Simple, direct | Harsh conditions, possible side reactions |

| Multi-step Halogenated Route | Halogenated trifluoromethoxy methylbenzene | n-BuLi, SO2, POCl3, KF, phase transfer catalysts | High regioselectivity, functional group tolerance | More steps, complex reagents |

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(trifluoromethoxy)benzenesulfonyl chloride undergoes several types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can be involved in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .

Major Products Formed

The major products formed from reactions involving this compound depend on the type of nucleophile used. For example, reactions with amines yield sulfonamide derivatives, while reactions with alcohols produce sulfonate esters .

Scientific Research Applications

Chemical Applications

Organic Synthesis

- Reagent in Reactions : This compound is primarily utilized as a reagent in organic synthesis, particularly for the formation of sulfonamide and sulfonate ester derivatives. The sulfonyl chloride group is highly electrophilic, making it an excellent candidate for nucleophilic substitution reactions. Common nucleophiles include amines, alcohols, and thiols .

Mechanism of Action

- The mechanism involves nucleophilic attack on the electrophilic sulfur atom in the sulfonyl chloride group, leading to the formation of various products depending on the nucleophile used. For instance:

- With Amines : Forms sulfonamide derivatives.

- With Alcohols : Produces sulfonate esters.

Biological Applications

Modification of Biomolecules

- In biological research, this compound is employed for the modification of proteins and peptides. This modification is crucial for studying biomolecular interactions and functions. For example, it can be used to label amino acids in proteins to track their behavior in biochemical pathways.

Potential Therapeutic Uses

- The compound's derivatives may also have implications in drug development, particularly in creating new sulfonamide-based pharmaceuticals that can target specific biological pathways or diseases.

Industrial Applications

Production of Specialty Chemicals

- In industrial settings, this compound serves as an intermediate in the production of specialty chemicals and materials. It is utilized in manufacturing polymers and coatings that require specific chemical properties imparted by sulfonate groups.

Case Studies

- Case Study 1 : A study illustrated the use of this compound in synthesizing a novel class of sulfonamide herbicides. The synthesis involved nucleophilic substitution reactions that yielded high-purity products suitable for agricultural applications.

- Case Study 2 : Another research project highlighted its role in modifying peptides for enhanced stability and activity in therapeutic applications. The modifications allowed for better interaction with target proteins, showcasing its utility in drug design.

Mechanism of Action

The mechanism of action of 2-Methyl-5-(trifluoromethoxy)benzenesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The compound can react with various nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Based Comparison

2-Fluoro-5-(trifluoromethyl)benzenesulfonyl Chloride

- CAS No.: Not explicitly listed, but PubChem CID 2737547 corresponds to this compound.

- Molecular Formula : C₇H₃ClF₄O₂S

- Molecular Weight : 274.61 g/mol

- Key Differences: Substituents: A fluorine atom at position 2 and a trifluoromethyl (-CF₃) group at position 5 instead of methyl and trifluoromethoxy.

2-Methyl-5-(pentafluorosulfur)benzenesulfonyl Chloride

- CAS No.: 1706458-82-3

- Molecular Formula : C₇H₆ClF₅O₂S₂

- Molecular Weight : 317 g/mol

- Key Differences :

Functional Group Comparison

Benzenesulfonyl Chloride Derivatives with Perfluoroalkyl Chains

Examples from the Pharos Project :

- 4-(Pentadecafluoroheptyl)benzenesulfonyl Chloride (CAS 25444-35-3) :

- Structure : A long perfluoroalkyl chain (-C₇F₁₅) at position 3.

- Properties : Extremely hydrophobic, used in fluoropolymer synthesis.

- 4-[(Undecafluorohexenyl)oxy]benzenesulfonyl Chloride (CAS 59493-82-2) :

- Structure : A perfluorinated ether substituent.

- Applications : Specialized surfactants or coatings due to dual hydrophobic/lipophobic behavior.

Comparison :

The trifluoromethoxy group in the target compound offers a balance between reactivity and solubility, whereas perfluoroalkyl derivatives prioritize extreme chemical inertness .

Case Study :

- p-Toluenesulfonyl Chloride (methyl group at position 4) produced higher-melting crystals (154–156°C) due to enhanced crystallinity from the methyl group .

- Implication for this compound :

The methyl and trifluoromethoxy groups may sterically hinder reactions but improve thermal stability in derived products.

Commercial Availability and Stability

- Discontinuation Note: this compound is listed as discontinued by CymitQuimica, whereas 2-fluoro-5-(trifluoromethyl)benzenesulfonyl chloride remains available from suppliers like Thermo Scientific™ .

- Stability : Fluorinated benzenesulfonyl chlorides with -CF₃ or -SF₅ groups exhibit greater hydrolytic stability than those with -OCF₃ due to reduced susceptibility to nucleophilic attack .

Biological Activity

2-Methyl-5-(trifluoromethoxy)benzenesulfonyl chloride is a sulfonyl chloride compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and biochemistry. This article presents a detailed overview of its biological activity, including biochemical properties, cellular effects, molecular mechanisms, and relevant case studies.

This compound is characterized by the presence of a trifluoromethoxy group, which enhances its reactivity and biological interactions. Its structure allows it to participate in various chemical reactions, particularly in the synthesis of sulfonamide derivatives, which are known for their antibacterial properties.

This compound has been investigated for its interactions with different biological molecules. It plays a crucial role in modulating enzyme activities and can influence various cellular processes through its reactivity with proteins and nucleic acids. The presence of the trifluoromethoxy group contributes to its ability to interact with active sites of enzymes, potentially leading to either inhibition or activation of enzymatic functions.

Cellular Effects

Research indicates that this compound can significantly impact cellular functions. It has been shown to modulate cell signaling pathways and gene expression, particularly affecting pathways like MAPK/ERK, which are critical for cell proliferation and differentiation. The compound may alter gene expression patterns by interacting with transcription factors, thereby influencing the expression of genes involved in cell cycle regulation and apoptosis.

Molecular Mechanism

The molecular mechanism underlying the biological activity of this compound involves specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to alterations in their catalytic activities. Additionally, it may influence gene expression by binding to DNA or interacting with transcription factors.

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Enzyme Interaction | Modulates enzyme activities; potential inhibitor or activator |

| Cell Signaling | Influences MAPK/ERK pathway; affects cell proliferation and differentiation |

| Gene Expression | Alters transcription factor interactions; modifies gene expression related to cell cycle |

| Antibacterial Potential | Exhibits activity against Gram-positive bacteria; MIC values indicate effectiveness |

Case Studies

- Antibacterial Activity : In a study evaluating the antimicrobial properties of sulfonamide derivatives, compounds similar to this compound displayed significant activity against methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MSSA and MRSA). The minimum inhibitory concentration (MIC) values ranged from 0.39 to 3.12 mg/L, indicating strong antibacterial potential .

- In Vivo Studies : In vivo evaluations have shown that compounds derived from this sulfonyl chloride can be well tolerated in animal models at specific dosages. For instance, certain derivatives were administered at doses ranging from 10 mg/kg to 50 mg/kg without significant toxicity, establishing a foundation for further pharmacodynamic studies .

- Mechanistic Insights : Research employing high-throughput screening methods has identified several hits that interact with specific protein targets involved in oncogenesis. These compounds demonstrated varying degrees of inhibition on target proteins, suggesting that modifications on the sulfonyl moiety can enhance biological activity against cancer-related pathways .

Q & A

Q. What are the key safety considerations when handling 2-methyl-5-(trifluoromethoxy)benzenesulfonyl chloride in laboratory settings?

- Methodological Answer : This compound is highly reactive and corrosive, requiring strict adherence to safety protocols. Key precautions include:

- Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use local exhaust ventilation to avoid inhalation of vapors or dust .

- Storage : Store in a locked, cool, dry area away from strong oxidizers and heat sources. Containers must be sealed tightly to prevent moisture ingress .

- Spill Management : Neutralize spills with inert absorbents (e.g., sand) and dispose of waste via approved hazardous waste facilities .

- Emergency Response : For skin contact, rinse immediately with water for ≥15 minutes; for eye exposure, irrigate with saline solution and seek medical attention .

Q. How can researchers synthesize this compound?

- Methodological Answer : A common route involves sulfonation of the parent aromatic compound followed by chlorination:

Sulfonation : React 2-methyl-5-(trifluoromethoxy)benzene with concentrated sulfuric acid under controlled temperature (60–80°C) to form the sulfonic acid intermediate.

Chlorination : Treat the sulfonic acid with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) at 0–5°C to yield the sulfonyl chloride .

Critical Parameters :

- Monitor reaction progress via TLC or NMR to avoid over-chlorination.

- Purify via vacuum distillation (b.p. ~229–230°C) .

Q. What analytical techniques are suitable for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., trifluoromethoxy and methyl groups). ¹⁹F NMR quantifies trifluoromethyl content .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (C₈H₆ClF₃O₃S, MW 274.64) .

- FT-IR : Peaks at ~1370 cm⁻¹ (S=O asymmetric stretch) and 1170 cm⁻¹ (S-O-C stretch) confirm sulfonyl chloride functionality .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethoxy group influence the reactivity of this sulfonyl chloride in nucleophilic substitution reactions?

- Methodological Answer : The trifluoromethoxy group (-OCF₃) enhances electrophilicity at the sulfur center by withdrawing electron density via inductive effects. This accelerates reactions with nucleophiles (e.g., amines, alcohols):

- Kinetic Studies : Compare reaction rates with non-fluorinated analogs (e.g., methoxy derivatives) using stopped-flow techniques.

- Computational Analysis : Density Functional Theory (DFT) calculations reveal charge distribution at the sulfonyl group, correlating with experimental reactivity .

Example : In amide formation, reaction with primary amines proceeds 3–5× faster than with methoxy analogs .

Q. What strategies mitigate decomposition of this compound under prolonged storage?

- Methodological Answer : Degradation pathways include hydrolysis (to sulfonic acid) and thermal decomposition (releasing SO₂, HCl). Mitigation strategies:

- Stabilizers : Add desiccants (e.g., molecular sieves) to absorb moisture .

- Light Protection : Store in amber glass bottles to prevent photolytic cleavage .

- Thermal Monitoring : Use DSC (Differential Scanning Calorimetry) to identify safe storage temperatures (<25°C) .

Validation : Periodic FT-IR analysis detects sulfonic acid formation, indicating hydrolysis .

Q. How can this compound be utilized in transition-metal-catalyzed C-H bond functionalization?

- Methodological Answer : As a sulfonylating agent, it participates in palladium-catalyzed C-H sulfonylation:

Reaction Setup : Combine with Pd(OAc)₂ (5 mol%), Ag₂CO₃ (oxidant), and carboxylate ligands (e.g., pivalate) in DMF at 100°C .

Substrate Scope : Activates aryl C-H bonds in heterocycles (e.g., indoles, thiophenes), yielding sulfonylated products.

Mechanistic Insight : Carboxylate ligands facilitate a Concerted Metalation-Deprotonation (CMD) pathway, lowering activation energy .

Contradictory Data Analysis

- Reactivity in Polar Solvents : states water insolubility, while notes hydrolysis risk. Resolution: Use anhydrous solvents (e.g., THF) to balance reactivity and stability .

- Storage Stability : Some SDS reports recommend refrigeration, while others suggest room temperature. Validation via accelerated aging studies (40°C/75% RH) confirms room-temperature stability for ≤6 months if desiccated .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.